(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes an octadecyl chain and a styryl group attached to the benzimidazole core. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a complex compound with a core structure of imidazole . Imidazole compounds are known to interact with various targets, including enzymes and receptors, in biological systems . .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, such as acting as inhibitors or activators . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse targets . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The bioavailability of the compound would depend on these properties. Imidazole compounds are known to have diverse pharmacokinetic properties depending on their specific chemical structures .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Imidazole compounds are known to have diverse effects on cells due to their wide range of targets .
Biochemical Analysis
Biochemical Properties
They can form weak interactions such as hydrogen bonds, ion dipoles, cation-π interactions, π-π stacking, coordination, Van der Waals forces, and hydrophobic effects . These interactions can influence the function of these biomolecules and thus play a role in biochemical reactions .
Cellular Effects
Imidazoles have been reported to have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is not yet fully understood. Imidazoles are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Octadecyl Group: The octadecyl group can be introduced through alkylation reactions using octadecyl halides in the presence of a base such as potassium carbonate.
Introduction of Styryl Group: The styryl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the styryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 1-octadecyl-2-phenyl-1H-benzo[d]imidazole hydrochloride
- 1-octadecyl-2-vinyl-1H-benzo[d]imidazole hydrochloride
- 1-octadecyl-2-ethyl-1H-benzo[d]imidazole hydrochloride
Uniqueness
(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the long octadecyl chain and the styryl group, which confer distinct chemical and biological properties. This combination of structural features makes it particularly interesting for research in various fields, including chemistry, biology, and materials science.
Properties
IUPAC Name |
1-octadecyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-35-32-26-21-20-25-31(32)34-33(35)28-27-30-23-18-17-19-24-30;/h17-21,23-28H,2-16,22,29H2,1H3;1H/b28-27+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMLIOFTPOBBHK-RXQWRGDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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